Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- typically involves multi-step organic reactions. The starting materials usually include a pyrimidine base and a sugar moiety, which are chemically modified and coupled under specific conditions. Common reagents used in these reactions include acetic anhydride for acetylation and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or cellular metabolism.
Medicine
Medically, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This disruption can inhibit viral replication or induce cell death in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Vidarabine: An antiviral compound with a similar structure.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness
What sets Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- apart is its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets.
Properties
CAS No. |
6742-08-1 |
---|---|
Molecular Formula |
C17H21N3O9 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)/t12-,14-,15+,16-/m1/s1 |
InChI Key |
SABGQSSAGOWXJK-DMRZNYOFSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.